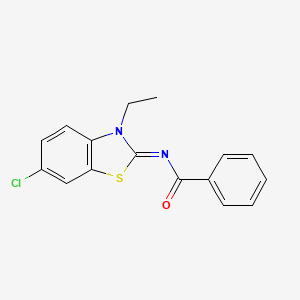

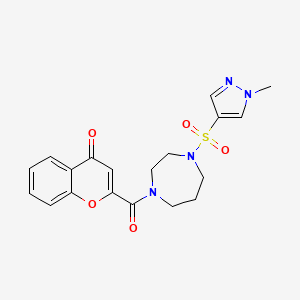

![molecular formula C24H19N3O4 B2844112 methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate CAS No. 959489-24-8](/img/structure/B2844112.png)

methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate” is a chemical compound. It is part of the quinazolinone family . Quinazolinones are a class of organic compounds with a quinazoline core structure, which itself consists of a benzene ring fused with a pyrimidine ring .

Synthesis Analysis

The synthesis of quinazolinones has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation . Varieties of 2-aryl (heteroaryl) quinazolin-4 (3 H )-one, 2-phenyl-pyrido [2,3- d ]pyrimidin-4 (3 H )-one and 3-phenyl-2 H -1,2,4-benzo thiadiazine-1,1-dioxide derivatives were obtained with a yield of up to 98% .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate:

Anticancer Activity

Methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate: has shown potential as an anticancer agent. The quinazoline moiety is known for its ability to inhibit various tyrosine kinases, which are crucial in the signaling pathways that regulate cell division and survival. This compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. The presence of the quinazoline structure enhances its ability to disrupt microbial cell walls and inhibit essential enzymes, making it effective in treating infections .

Anti-inflammatory Effects

Research has indicated that methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes like COX-2, which are involved in the inflammatory response. This makes it useful in managing conditions like arthritis and other inflammatory diseases .

Antioxidant Activity

The compound has demonstrated strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and aging, as well as in the treatment of diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Material Science

Beyond biological applications, this compound is also explored in material science. Its unique chemical properties make it suitable for the synthesis of novel polymers and nanomaterials. These materials can have applications in electronics, coatings, and as catalysts in various chemical reactions.

Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8

Propiedades

IUPAC Name |

methyl 4-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O4/c1-31-23(29)17-11-13-18(14-12-17)25-21(28)15-27-20-10-6-5-9-19(20)22(26-24(27)30)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNQFEBCOOSMQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

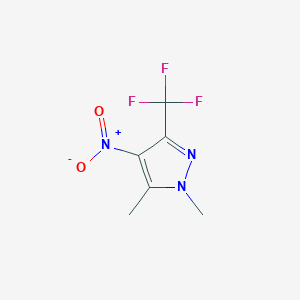

-5-(trifluoromethyl)pyridin-2-yl]ethylidene})amine](/img/structure/B2844031.png)

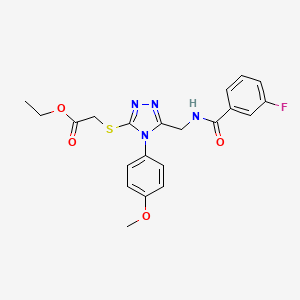

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2844032.png)

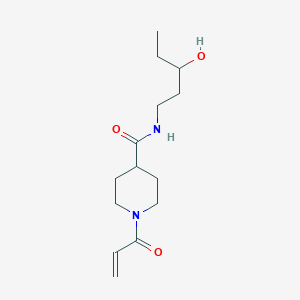

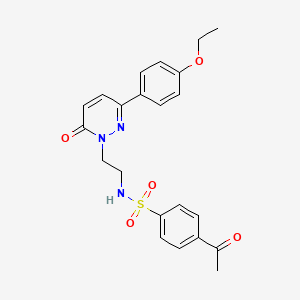

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2844035.png)

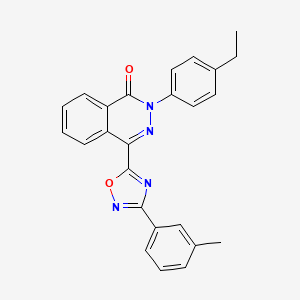

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)benzimidazol-1-yl]acetamide](/img/structure/B2844042.png)

![Methyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2844046.png)

![5-Chloro-2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2844048.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2844051.png)